2,6-ジクロロイソニコチン酸ヒドラジド

概要

説明

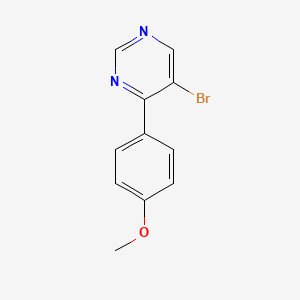

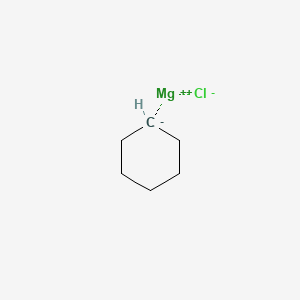

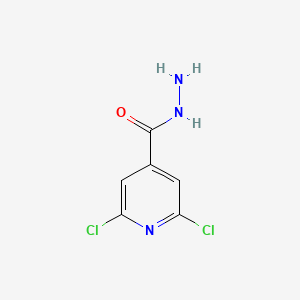

2,6-Dichloroisonicotinohydrazide is a chemical compound with the molecular formula C6H5Cl2N3O and a molecular weight of 206.03 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of 2,6-Dichloroisonicotinohydrazide involves several stages. One method involves the chlorination reaction of 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C . Another method involves the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .Molecular Structure Analysis

The InChI code for 2,6-Dichloroisonicotinohydrazide is 1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) .Physical And Chemical Properties Analysis

2,6-Dichloroisonicotinohydrazide is a white solid at room temperature .科学的研究の応用

農業:植物病害抵抗性誘導

2,6-ジクロロイソニコチン酸ヒドラジドは、植物における全身獲得抵抗性 (SAR) を誘導する可能性について研究されています 。SAR は植物の生来の免疫応答であり、病原体に対する幅広い防御を提供します。 この化合物の誘導体は、特にタバコモザイクウイルス (TMV) に感染したタバコ植物において、SAR を活性化する効果を示し、持続可能な農業と植物保護における有望な応用を暗示しています .

医学:薬理学における研究ツール

2,6-ジクロロイソニコチン酸ヒドラジドの医学における直接的な応用は広く文書化されていませんが、研究用化学物質としての役割は重要です。 これは、さまざまな化合物の合成と製薬研究における構成要素として使用され、新薬や治療法の開発に貢献しています .

Safety and Hazards

将来の方向性

One of the future directions for 2,6-Dichloroisonicotinohydrazide is its potential use in agriculture. A study discusses the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

作用機序

Target of Action

The primary targets of 2,6-Dichloroisonicotinohydrazide are plants, specifically their natural immune systems . This compound acts as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections even before the first symptoms appear .

Mode of Action

2,6-Dichloroisonicotinohydrazide interacts with its targets by activating the plant’s natural defenses . This activation is achieved through the induction of systemic acquired resistance (SAR), a natural plant defense mechanism . SAR has a broad spectrum action against pathogens .

Biochemical Pathways

It is known that the compound initiates the systemic acquired resistance (sar) phenomena , which involves a series of biochemical reactions that enhance the plant’s immune response.

Result of Action

The result of the action of 2,6-Dichloroisonicotinohydrazide is the induction of the plant’s natural immune system . This makes the plants resistant to infections, protecting them against diseases even before the first symptoms appear .

生化学分析

Biochemical Properties

2,6-Dichloroisonicotinohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, 2,6-Dichloroisonicotinohydrazide can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by forming stable complexes that inhibit their activity . Additionally, it can bind to proteins involved in cellular signaling pathways, altering their conformation and affecting their function.

Cellular Effects

The effects of 2,6-Dichloroisonicotinohydrazide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,6-Dichloroisonicotinohydrazide can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interfering with metabolic enzymes, resulting in altered metabolite levels and fluxes within the cell.

Molecular Mechanism

At the molecular level, 2,6-Dichloroisonicotinohydrazide exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2,6-Dichloroisonicotinohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 2,6-Dichloroisonicotinohydrazide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that 2,6-Dichloroisonicotinohydrazide can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of 2,6-Dichloroisonicotinohydrazide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable effects are observed. At high doses, 2,6-Dichloroisonicotinohydrazide can cause oxidative stress, leading to cellular damage and apoptosis in animal models .

Metabolic Pathways

2,6-Dichloroisonicotinohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidation of 2,6-Dichloroisonicotinohydrazide, converting it into more polar metabolites that can be excreted from the body . These metabolic reactions can affect the levels of metabolites within the cell, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of 2,6-Dichloroisonicotinohydrazide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes through carrier-mediated pathways, allowing it to reach its target sites within the cell . Once inside the cell, 2,6-Dichloroisonicotinohydrazide can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

2,6-Dichloroisonicotinohydrazide exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The presence of targeting signals and post-translational modifications can direct 2,6-Dichloroisonicotinohydrazide to specific compartments or organelles, where it can exert its biochemical effects .

特性

IUPAC Name |

2,6-dichloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMHCLQBRFNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206511 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57803-51-7 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。